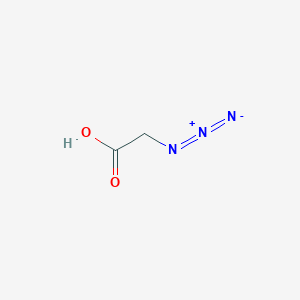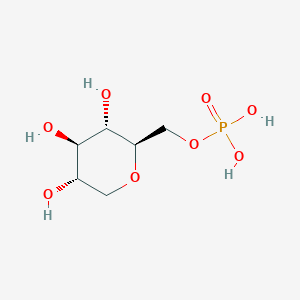
C.I. Acid Orange 63
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Acid Orange 63 is an organic compound that belongs to the class of azo dyes. It is commonly used as a dye for wool, silk, nylon, and wool blends. This compound is known for its vibrant orange color and is often used in the textile industry for dyeing and printing fabrics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C.I. Acid Orange 63 is typically synthesized through a multi-step process starting from 2-chloro-5-nitrobenzenesulfonic acid. The synthesis involves the following steps:
Diazotization: The 2-chloro-5-nitrobenzenesulfonic acid is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 2-naphthol, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as an orange powder, which is then purified and standardized for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
C.I. Acid Orange 63 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Various carboxylic acids and quinones.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
C.I. Acid Orange 63 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing and printing fabrics
Mecanismo De Acción
The mechanism of action of C.I. Acid Orange 63 primarily involves its ability to absorb light and impart color to substrates. The azo group (-N=N-) in the dye is responsible for its chromophoric properties. When the dye is applied to a substrate, it forms ionic or covalent bonds with the fibers, resulting in a stable coloration. The molecular targets and pathways involved include interactions with the amino and hydroxyl groups present in the fibers .
Comparación Con Compuestos Similares
Similar Compounds
C.I. Acid Orange 7: Another azo dye with similar applications but different molecular structure.
C.I. Acid Orange 52: Known for its use in dyeing wool and silk, similar to C.I. Acid Orange 63.
C.I. Acid Orange 74: Used in the textile industry for dyeing and printing, with a slightly different hue.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct orange color. Its stability and compatibility with various fibers make it a preferred choice in the textile industry. Additionally, its applications in scientific research and potential use in medicine highlight its versatility .
Propiedades
Número CAS |
15792-50-4 |
|---|---|
Fórmula molecular |
C35H28N6O10S3 |
Peso molecular |
788.8 g/mol |
Nombre IUPAC |
5-[4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H28N6O10S3/c1-22-3-16-31(17-4-22)54(49,50)51-29-14-10-27(11-15-29)36-38-32-20-7-25(21-33(32)53(46,47)48)24-5-8-26(9-6-24)37-39-34-23(2)40-41(35(34)42)28-12-18-30(19-13-28)52(43,44)45/h3-21,34H,1-2H3,(H,43,44,45)(H,46,47,48) |
Clave InChI |
VIMSRKLHXNUATO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O |
| 15792-50-4 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)


![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)


![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

![[3,3'-bipyridin]-5-ol](/img/structure/B96802.png)


